(E)-Desmethyldoxepin

Catalog No.
S626402
CAS No.
1225-56-5
M.F
C18H19NO
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Desmethyldoxepin

CAS Number

1225-56-5

Product Name

(E)-Desmethyldoxepin

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10-

InChI Key

HVKCEFHNSNZIHO-YBEGLDIGSA-N

SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Synonyms

demethyldoxepin, desmethyldoxepin, desmethyldoxepin hydrochloride, desmethyldoxepin, (E)-isomer, desmethyldoxepin, (Z)-isomer, nordoxepin

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

The exact mass of the compound (E)-Desmethyldoxepin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Oxepins - Supplementary Records. It belongs to the ontological category of desmethyldoxepin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E)-Desmethyldoxepin, also known as trans-nordoxepin, is the primary active N-demethylated metabolite of the tricyclic antidepressant doxepin. In clinical, pharmacological, and forensic environments, it is procured predominantly as a high-purity analytical reference standard for Therapeutic Drug Monitoring (TDM) and liquid chromatography-mass spectrometry (LC-MS/MS) calibration. Because the parent drug doxepin is administered as an isomeric mixture, the precise quantification of its specific circulating metabolites is critical for evaluating patient compliance, systemic toxicity, and metabolic clearance rates [1].

Substituting pure (E)-desmethyldoxepin with the parent drug doxepin or an uncharacterized (E/Z)-desmethyldoxepin mixture fundamentally compromises analytical accuracy. While doxepin is formulated as an 85:15 (E:Z) mixture, in vivo stereoselective metabolism and isomerization drastically alter this ratio in patient plasma and cerebrospinal fluid. The (E)- and (Z)-isomers exhibit distinct pharmacokinetic half-lives, clearance rates, and receptor binding affinities. Consequently, using a mixed standard prevents the accurate resolution of stereospecific chromatographic peaks, leading to critical quantification errors in pharmacogenomic profiling, precision dosing, and forensic toxicology [1].

Stereoselective Chromatographic Calibration and Reproducibility

Accurate TDM requires the baseline separation of doxepin metabolites. Analytical methods utilizing pure (E)-desmethyldoxepin demonstrate baseline resolution from the (Z)-isomer on silica and reverse-phase columns, whereas mixed standards often result in overlapping peaks that obscure the true in vivo E:Z ratio. This is critical because the in vivo ratio deviates significantly from the 85:15 parent drug formulation due to stereoselective clearance [1].

Evidence DimensionChromatographic peak resolution and quantification accuracy
Target Compound DataPure (E)-isomer allows absolute quantification of the major circulating trans-metabolite without peak overlap
Comparator Or Baseline(E/Z)-Desmethyldoxepin mixture
Quantified DifferenceEliminates peak integration errors associated with variable in vivo E:Z ratios, which can shift unpredictably from the 85:15 baseline
ConditionsHPLC/GC-MS analysis of human serum and cerebrospinal fluid

Procurement of the pure (E)-isomer is mandatory for clinical laboratories to establish accurate, isomer-specific calibration curves that reflect actual patient metabolism rather than the parent drug formulation.

Pharmacological Specificity in Monoamine Reuptake Inhibition

The geometric isomers of desmethyldoxepin exhibit divergent pharmacological profiles. The (E)-isomer (trans) is significantly more potent as a norepinephrine reuptake inhibitor (NRI), whereas the (Z)-isomer (cis) demonstrates higher relative affinity for serotonin reuptake inhibition (SRI). Utilizing the pure (E)-isomer allows researchers to isolate noradrenergic pathways without the confounding serotonergic activity introduced by the (Z)-isomer [1].

Evidence DimensionMonoamine reuptake inhibition specificity
Target Compound DataHigh selectivity and potency for norepinephrine reuptake
Comparator Or Baseline(Z)-Desmethyldoxepin
Quantified Difference(E)-isomer drives the primary noradrenergic therapeutic effect, distinct from the serotonergic profile of the (Z)-isomer
ConditionsIn vitro receptor binding assays and synaptosomal uptake models

Pharmacological researchers must select the pure (E)-isomer to accurately model noradrenergic neurochemistry without off-target serotonergic interference.

CYP2D6/CYP2C19 Metabolic Phenotyping Suitability

The pharmacokinetics of the (E)-isomer are highly sensitive to cytochrome P450 polymorphisms. Studies indicate that CYP2D6 ultra-rapid metabolizer (UM) genotypes significantly alter the pharmacokinetic parameters of (E)-doxepin and its conversion to (E)-desmethyldoxepin, while the (Z)-isomer remains comparatively unaffected. Tracking the specific concentration of (E)-desmethyldoxepin is therefore a direct biomarker for CYP2D6 and CYP2C19 enzymatic activity [1].

Evidence DimensionSensitivity to CYP2D6/CYP2C19 polymorphisms
Target Compound DataClearance rates directly correlate with CYP2D6 ultra-rapid metabolizer status
Comparator Or Baseline(Z)-Desmethyldoxepin
Quantified Difference(E)-isomer pharmacokinetics show statistically significant variance across CYP2D6 phenotypes, unlike the (Z)-isomer
ConditionsIn vivo pharmacokinetic profiling of genotyped human subjects

Precision medicine workflows and pharmacogenomic assays require the pure (E)-metabolite to accurately phenotype patient-specific CYP450 metabolic pathways.

Clinical Therapeutic Drug Monitoring (TDM)

Deployed as a primary analytical calibrator in LC-MS/MS and HPLC workflows to quantify specific circulating metabolite levels in patients, ensuring accurate dose titration and preventing systemic toxicity [1].

Pharmacogenomic Biomarker Assays

Utilized in precision medicine research to evaluate the impact of CYP2D6 and CYP2C19 genetic polymorphisms on tricyclic antidepressant metabolism, using the (E)-isomer clearance rate as a phenotypic marker [2].

Forensic Toxicology and Post-Mortem Analysis

Applied as an internal standard in forensic investigations to determine the exact timeline of drug ingestion, differentiating between acute overdose and chronic accumulation by analyzing the specific E:Z metabolite ratios in post-mortem blood and tissue [1].

Noradrenergic Receptor Pharmacology

Procured for in vitro neurochemical assays and synaptosomal models to selectively study norepinephrine reuptake inhibition, avoiding the serotonergic confounding effects inherent to the Z-isomer or mixed formulations [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

265.146664230 g/mol

Monoisotopic Mass

265.146664230 g/mol

Heavy Atom Count

20

UNII

SB853T8Y6O

Related CAS

2887-91-4 (hydrochloride)

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

Other CAS

67035-76-1

Metabolism Metabolites

Nordoxepin has known human metabolites that include 2-Hydroxynordoxepin.
Nordoxepin is a known human metabolite of doxepin.

Wikipedia

Nordoxepin

Dates

Last modified: 08-15-2023

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